molecular formula C23H16Cl4N2O B2523350 3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole CAS No. 477712-78-0

3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole

Cat. No. B2523350
CAS RN: 477712-78-0
M. Wt: 478.19
InChI Key: WBSLLNJLWRNJAT-UHFFFAOYSA-N
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Description

The compound "3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure composed of three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been the subject of numerous studies in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones or their equivalents. For example, the synthesis of 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline was achieved using a reflux method at 80°C for 7 hours, starting from 2',4'-dichloro-4-hydroxy-3-methoxy chalcone and hydrazine, yielding a pale yellow powder with an 84% yield . Similarly, the synthesis of 3-phenyl-1H-pyrazole derivatives was performed through Knoevenagel condensation and cyclization reactions, with an optimized method yielding up to 80% .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using various spectroscopic techniques such as NMR, mass spectra, FT-IR, and UV-Visible spectroscopy. Single-crystal X-ray diffraction studies provide unambiguous structure determination, as seen in the synthesis of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, where a dihedral angle of 78.51(13)° between the pyrazole and thiophene rings was observed . The molecular geometries and electronic structures can also be optimized and calculated using ab-initio methods .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, including polarographic reduction in different pH ranges, as observed in the study of 3-methyl-5-(p-ethoxyphenyl)-4-(N-2′methoxyphenyl-p-sulphamyl benzene-azo) pyrazole . The reduction occurs in three irreversible, diffusion-controlled waves corresponding to different protonated species of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives include their thermal stability, solubility, and reactivity. For instance, the compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C . The intermolecular interactions, such as hydrogen bonding and π-π stacking, significantly influence the crystal packing and stability of these compounds . The non-linear optical properties of some pyrazole derivatives have also been investigated, indicating potential applications in materials science .

Scientific Research Applications

Synthetic Applications

The compound 3-phenyl-1H-pyrazole, a structural variant closely related to 3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole, is a significant intermediate for synthesizing biologically active compounds. Novel derivatives of 3-phenyl-1H-pyrazole have been synthesized, with optimizations made in the synthetic methods to enhance yield and environmental friendliness. These derivatives exhibit potential biological activities, making them relevant in the field of targeted cancer therapies and other biological applications (Liu, Xu, & Xiong, 2017).

Structural and Chemical Studies

Studies on NH-pyrazoles, which are structurally similar to the compound , have been conducted to understand their tautomerism, a property that can influence their biological activity. This research can provide insights into how the substitution of different functional groups affects the structural and chemical properties of such compounds (Cornago et al., 2009).

Biological Activities

Derivatives of the compound have demonstrated varied biological activities. For instance, a closely related compound, 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline, synthesized using similar structural moieties, showed strong antioxidant, antibacterial, and toxicity properties (Khotimah, Rahmadani, Rahmawati, & Ardana, 2018). Furthermore, novel 2-pyrazoline analogues have been synthesized and characterized, showing significant anti-inflammatory effects mediated by inhibition of phospholipase A2, making them potential candidates for nonsteroidal anti-inflammatory drugs (Lokeshwari et al., 2017).

Industrial Applications

Efficient synthetic methods have been developed for compounds structurally related to 3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole. For instance, a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized with high regioselectivity and yield under ultrasound irradiation, indicating the potential for industrial-scale production (Machado et al., 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound is intended to be used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper safety data sheets and risk assessments should be consulted when handling this compound .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its biological activity .

properties

IUPAC Name

3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl4N2O/c24-18-6-5-17(21(26)12-18)14-30-19-3-1-2-16(11-19)23-8-9-29(28-23)13-15-4-7-20(25)22(27)10-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSLLNJLWRNJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NN(C=C3)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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